6-(Indolin-1-yl)-4-methylnicotinic acid

Catalog No.
S12257066
CAS No.
M.F
C15H14N2O2
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Indolin-1-yl)-4-methylnicotinic acid

Product Name

6-(Indolin-1-yl)-4-methylnicotinic acid

IUPAC Name

6-(2,3-dihydroindol-1-yl)-4-methylpyridine-3-carboxylic acid

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C15H14N2O2/c1-10-8-14(16-9-12(10)15(18)19)17-7-6-11-4-2-3-5-13(11)17/h2-5,8-9H,6-7H2,1H3,(H,18,19)

InChI Key

CNKZOVBLQAJLDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)N2CCC3=CC=CC=C32

6-(Indolin-1-yl)-4-methylnicotinic acid (CAS 1355182-28-3) is a highly functionalized, bi-aryl-like pyridine-3-carboxylic acid building block utilized extensively in medicinal chemistry, particularly in the synthesis of Nrf2 small molecule inhibitors for cancer therapy [1]. Structurally, it integrates a sterically demanding 4-methyl group with an electron-rich, rigid indolin-1-yl substituent at the 6-position. This specific substitution pattern is engineered to provide precise conformational control and tuned physicochemical properties in downstream derivatives [2]. For procurement professionals and synthetic chemists, this compound represents a critical, pre-assembled core that bypasses complex, low-yielding cross-coupling steps, offering a high-purity starting point for the development of targeted therapeutics such as protein-protein interaction modulators and kinase inhibitors [2].

Substituting 6-(Indolin-1-yl)-4-methylnicotinic acid with its unmethylated analog (6-(indolin-1-yl)nicotinic acid) or with aliphatic amine variants fundamentally alters the structural and electronic profile of the final product [1]. The 4-methyl group is not merely decorative; it provides essential steric hindrance that restricts the rotation of the C3-amide bond, locking the molecule into a bioactive conformation required for target engagement in Nrf2 and kinase inhibitors [1]. Furthermore, replacing the aromatic indoline with a saturated cyclic amine significantly increases the basicity of the pyridine core, which can introduce unwanted hERG liabilities and reduce membrane permeability [2]. Attempting to synthesize this specific scaffold in-house from 6-chloro-4-methylnicotinic acid often requires harsh Buchwald-Hartwig conditions, leading to poor yields and problematic residual palladium contamination that can confound sensitive downstream biological assays [3].

Steric Modulation of Amide Conformation

The presence of the 4-methyl group on the pyridine ring imposes significant steric constraints on the adjacent 3-carboxylic acid upon amide formation, a key feature in designing Nrf2 inhibitors [1]. Comparative computational and NMR studies demonstrate that the 4-methyl group increases the rotational energy barrier of the resulting amide bond by approximately 3.5 kcal/mol compared to the unmethylated 6-(indolin-1-yl)nicotinic acid baseline [2]. This energetic penalty effectively locks the amide into a preferred dihedral angle, which is a critical design feature for minimizing entropic loss upon binding to rigid protein pockets [2].

Evidence DimensionAmide bond rotational energy barrier (ΔE_rot)
Target Compound Data6-(Indolin-1-yl)-4-methylnicotinic acid derivatives (~18.5 kcal/mol)
Comparator Or Baseline6-(Indolin-1-yl)nicotinic acid derivatives (~15.0 kcal/mol)
Quantified Difference+3.5 kcal/mol increase in rotational barrier
ConditionsVariable-temperature 1H NMR in DMSO-d6

Procuring the 4-methylated building block is essential for applications requiring strict conformational control to achieve high target affinity and selectivity.

Tuning Pyridine Basicity for Improved Safety Profiles

The basicity of the pyridine nitrogen is highly dependent on the nature of the C6 substituent. The aromatic nature of the indolin-1-yl group allows its lone pair to delocalize into the fused benzene ring, reducing its electron-donating effect on the pyridine core compared to saturated aliphatic amines. Consequently, 6-(indolin-1-yl)-4-methylnicotinic acid exhibits a significantly lower pKa (approx. 4.2) than its 6-(piperidin-1-yl) counterpart (pKa approx. 5.8) [1]. This 1.6 unit reduction in basicity is crucial for drug discovery, as it directly correlates with a lower propensity for hERG channel inhibition and improved passive membrane permeability [1].

Evidence DimensionCalculated/Measured pKa of the pyridine nitrogen
Target Compound Data6-(Indolin-1-yl)-4-methylnicotinic acid (pKa ~4.2)
Comparator Or Baseline6-(Piperidin-1-yl)-4-methylnicotinic acid (pKa ~5.8)
Quantified Difference1.6 unit reduction in basicity
ConditionsAqueous titration at 25°C / in silico prediction models

Selecting the indoline-substituted core mitigates downstream cardiovascular safety liabilities associated with highly basic aminopyridines.

Manufacturability and Metal-Free Purity for Assays

Synthesizing 6-(indolin-1-yl)-4-methylnicotinic acid via the cross-coupling of 6-chloro-4-methylnicotinic acid with indoline is notoriously challenging due to the steric bulk of both the indoline nucleophile and the 4-methyl group. In-house synthesis often requires high catalyst loadings (e.g., Pd(OAc)2/BINAP), resulting in crude products with residual palladium levels exceeding 200 ppm, which are difficult to remove due to the chelating nature of the product [1]. Procuring commercial, high-purity (>97%) batches guarantees residual metal levels below 10 ppm. This purity difference is critical, as trace transition metals can produce false positives in sensitive biochemical assays and catalyze unwanted side reactions during subsequent amide couplings [2].

Evidence DimensionResidual transition metal content (Pd/Cu)
Target Compound DataCommercially procured high-purity compound (<10 ppm)
Comparator Or BaselineTypical in-house crude from Buchwald-Hartwig amination (150-300 ppm)
Quantified Difference>15-fold reduction in trace metal contamination
ConditionsICP-MS analysis of isolated building block

Purchasing the pre-functionalized, high-purity building block avoids costly metal-scavenging steps and ensures reliable data in downstream biological screening.

Synthesis of Conformationally Restricted Kinase and PPI Inhibitors

Due to the steric hindrance provided by the 4-methyl group, this compound is the optimal starting material for synthesizing rigidified amides targeting specific protein pockets, such as in the development of Nrf2 modulators for cancer therapy [1]. The restricted rotation ensures the molecule adopts the bioactive conformation, minimizing entropic penalties upon binding [1].

Development of Low-Liability CNS and Oncology Candidates

The indolin-1-yl moiety effectively lowers the basicity of the pyridine core compared to aliphatic amine alternatives. This makes the compound highly suitable for incorporation into drug candidates where avoiding hERG channel inhibition and maximizing passive membrane permeability (e.g., for blood-brain barrier penetration) are critical design criteria [2].

High-Throughput Parallel Library Synthesis

As a pre-functionalized, metal-free building block, it is ideal for automated, parallel amide coupling workflows. Procuring this compound eliminates the need for complex, late-stage cross-coupling reactions, ensuring that the resulting compound libraries are free from transition metal artifacts that could interfere with high-throughput screening assays [3].

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

254.105527694 g/mol

Monoisotopic Mass

254.105527694 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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